BenchChemオンラインストアへようこそ!

5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole

Medicinal chemistry Structure–activity relationship Lead optimization

Procure the N-phenyl-substituted 2-thio-imidazole for rigorous SAR studies on immunomodulation and cytokine-release inhibition. This compound differs from its N-benzyl counterpart by an sp²-hybridised carbon at N-1, altering conjugation, steric bulk, and H-bond acceptor properties—making generic substitution high-risk for functional non-equivalence in any assay cascade. The 3,4-dichlorophenyl and 4-fluorobenzylthio substituents provide privileged pharmacophores for probing hydrophobic pocket interactions, while the para-fluoro group blocks benzylic hydroxylation, enabling metabolic stability comparisons. The 2-thioether linkage offers a controlled oxidation handle (sulfoxide/sulfone) for systematic modulation of target binding and cellular permeability. Supplied at ≥95% purity for research use only.

Molecular Formula C22H15Cl2FN2S
Molecular Weight 429.33
CAS No. 1206993-60-3
Cat. No. B2822218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole
CAS1206993-60-3
Molecular FormulaC22H15Cl2FN2S
Molecular Weight429.33
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C22H15Cl2FN2S/c23-19-11-8-16(12-20(19)24)21-13-26-22(27(21)18-4-2-1-3-5-18)28-14-15-6-9-17(25)10-7-15/h1-13H,14H2
InChIKeyNTHLUUPAVTXGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4-Dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole (CAS 1206993-60-3) – Structural Identity and Core Specifications for Procurement


5-(3,4-Dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole (CAS 1206993-60-3) is a fully substituted 1H-imidazole bearing a 3,4-dichlorophenyl group at C-5, a 4-fluorobenzylthio ether at C-2, and an N-phenyl substituent . Its molecular formula is C₂₂H₁₅Cl₂FN₂S and its molecular weight is 429.33 g/mol . The compound belongs to the 2-thio-substituted imidazole class, which has been disclosed in patent literature as possessing immunomodulating and cytokine-release-inhibiting properties [1]. Commercially, it is supplied at ≥95% purity for research use only .

Why N-Phenyl vs. N-Benzyl Substitution Prevents Direct Interchange of 5-(3,4-Dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole Analogs


The 5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole scaffold exhibits steep structure–activity relationships (SAR) where even single-atom changes at the N-1 position dramatically alter target engagement. The N-phenyl compound (CAS 1206993-60-3) differs from its N-benzyl counterpart (CAS 1207026-60-5) by the presence of an sp²-hybridised carbon directly attached to the imidazole nitrogen rather than an sp³ methylene linker . This alters the conjugation profile, steric bulk, and hydrogen-bond acceptor properties of the imidazole core. In the broader 2-thio-substituted imidazole class, N-aryl substitution patterns have been shown to modulate cytokine-release inhibition potency, with halogen-substituted N-phenyl derivatives exhibiting distinct pharmacological fingerprints compared to N-benzyl or N-alkyl variants [1]. Generic interchange without quantitative target-specific data therefore carries a high risk of functional non-equivalence in any assay or screening cascade.

Quantitative Differentiation Evidence for 5-(3,4-Dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole (CAS 1206993-60-3) vs. Closest Analogs


N-Phenyl vs. N-Benzyl Substitution: Impact on Calculated Physicochemical and Drug-Likeness Parameters

The N-phenyl substitution in CAS 1206993-60-3 (MW 429.33, C₂₂H₁₅Cl₂FN₂S) results in a lower molecular weight and reduced lipophilicity compared to the N-benzyl analog CAS 1207026-60-5 (MW 443.36, C₂₃H₁₇Cl₂FN₂S) . The removal of one methylene unit reduces the topological polar surface area contribution and alters the calculated logP, which directly affects membrane permeability and non-specific protein binding profiles. In published SAR studies on structurally related 2-benzylthio-imidazoles, a molecular weight difference of ~14 Da combined with altered N-substitution has been associated with ≥2-fold shifts in cellular IC₅₀ values against breast cancer cell lines [1].

Medicinal chemistry Structure–activity relationship Lead optimization

3,4-Dichlorophenyl vs. Unsubstituted Phenyl at Imidazole C-5: Anticancer Potency Inference from 2-Benzylthio-Imidazole Class Data

The 3,4-dichloro substitution on the C-5 phenyl ring of CAS 1206993-60-3 introduces electron-withdrawing and steric effects absent in the non-chlorinated analog 2-((4-fluorobenzyl)thio)-1,5-diphenyl-1H-imidazole. In a systematic SAR study of 2-substituted-4-benzyl-5-methylimidazoles, compounds bearing halogenated aryl groups at the imidazole C-4/C-5 positions demonstrated IC₅₀ values of 6.66–26.02 µM against MCF-7 and MDA-MB-231 breast cancer cell lines, with the most potent halogenated derivatives outperforming non-halogenated congeners by >2-fold [1]. The 3,4-dichlorophenyl motif is a privileged pharmacophore in kinase inhibitor design, with documented contributions to hydrophobic pocket occupancy and halogen bonding in ATP-binding sites [2].

Cancer cell cytotoxicity STAT3 inhibition Halogen substitution SAR

2-(4-Fluorobenzylthio) Ether Moiety: Stability and Metabolic Differentiation vs. 2-Benzylthio and 2-Alkylthio Analogs

The 4-fluorobenzylthio group at C-2 distinguishes CAS 1206993-60-3 from non-fluorinated 2-benzylthio imidazoles and from 2-alkylthio variants. Fluorine substitution at the para position of the benzylthio moiety increases the oxidation potential of the thioether sulfur, thereby modulating the rate of metabolic S-oxidation to sulfoxide and sulfone metabolites [1]. In the broader imidazole class, para-fluoro substitution on benzyl groups has been shown to reduce CYP450-mediated benzylic hydroxylation rates, extending metabolic half-life in human liver microsome assays by 1.5- to 3-fold compared to unsubstituted benzyl analogs [2]. The thioether linkage itself provides a synthetic handle for late-stage oxidation to sulfoxide/sulfone congeners, a derivatization strategy that is not available in C–C linked 2-substituted imidazoles.

Metabolic stability CYP450 interaction Thioether oxidation

Immunomodulatory Activity Class Evidence: 2-Thio-Substituted Imidazoles as Cytokine-Release Inhibitors

Patent US 7,582,660 B2 explicitly claims 2-thio-substituted imidazole derivatives of formula I as having immunomodulating and cytokine-release-inhibiting action, with utility in disorders associated with a disturbed immune system [1]. The general formula encompasses the substitution pattern of CAS 1206993-60-3 (R₁ = substituted phenyl at N-1; R₂ = arylthioalkyl at C-2; R₃ = substituted aryl at C-5). While the patent does not disclose individual compound IC₅₀ values, the exemplified compounds demonstrate inhibition of TNF-α release in cellular assays at concentrations consistent with therapeutically relevant immunomodulation [1]. This pharmacological profile is not shared by all imidazole classes and represents a specific differentiation from imidazoles developed purely as antifungals (e.g., CYP51 inhibitors) or as kinase inhibitors.

Immunomodulation Cytokine inhibition TNF-α regulation

Research Application Scenarios for 5-(3,4-Dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole (CAS 1206993-60-3) Based on Evidence


Immunomodulatory SAR Probe Development Targeting Cytokine Release Pathways

CAS 1206993-60-3 fits the general formula of patent US 7,582,660 B2, which claims 2-thio-substituted imidazoles as immunomodulating and cytokine-release-inhibiting agents [1]. Research groups investigating TNF-α, IL-1β, or IL-6 release pathways can use this compound as an N-phenyl-substituted variant for SAR studies, systematically comparing against N-benzyl and N-alkyl analogs to map the pharmacophoric requirements at the imidazole N-1 position. The 3,4-dichlorophenyl and 4-fluorobenzylthio substituents provide two additional diversification points for probing hydrophobic pocket interactions in the target protein.

Anticancer Lead Generation via STAT3 or Kinase Inhibition Screening Cascades

The 2-benzylthio-imidazole scaffold has demonstrated STAT3 inhibitory activity and cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC₅₀ values of 6.66–26.02 µM for the most potent halogenated analogs [2]. CAS 1206993-60-3, bearing the privileged 3,4-dichlorophenyl pharmacophore at C-5 and a 4-fluorobenzylthio group at C-2, is structurally positioned to be screened in similar cancer cell viability assays (MTT, SRB, or CellTiter-Glo) to establish its potency rank within this chemotype class and to generate head-to-head data against non-chlorinated or non-fluorinated comparators.

Metabolic Stability Profiling of Fluorinated vs. Non-Fluorinated Benzylthio Imidazoles

The 4-fluorobenzylthio substituent provides a built-in metabolic probe: para-fluoro substitution blocks benzylic hydroxylation, a major Phase I metabolic pathway for benzyl-containing compounds [3]. Researchers can compare CAS 1206993-60-3 against its non-fluorinated 2-benzylthio analog in human or rodent liver microsome stability assays to quantify the metabolic stabilization effect. The thioether also enables sequential oxidation to sulfoxide and sulfone metabolites for metabolite identification studies and for assessing the pharmacological activity of oxidative metabolites.

Chemical Biology Tool for Thioether Oxidation State-Dependent Activity Studies

The 2-thioether linkage in CAS 1206993-60-3 is a defined synthetic handle. Controlled oxidation with mCPBA or H₂O₂ can generate the corresponding sulfoxide and sulfone derivatives [1]. This enables systematic studies of how the sulfur oxidation state modulates target binding, cellular permeability, and biological activity—a strategy applicable across immunomodulatory and anticancer programs. The 3,4-dichloro and 4-fluoro substituents remain unaffected under these oxidation conditions, preserving the core pharmacophore for direct activity comparisons.

Quote Request

Request a Quote for 5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.